2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a 1H-indole core substituted at the 2-position with a 5-ethyl-1,3,4-oxadiazole moiety. The indole nitrogen is linked via an acetamide bridge to a 3-methoxyphenyl group. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the 3-methoxyphenyl group may improve pharmacokinetic properties, such as solubility and receptor binding .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-3-20-23-24-21(28-20)18-11-14-7-4-5-10-17(14)25(18)13-19(26)22-15-8-6-9-16(12-15)27-2/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPYWUDHGCCCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase. This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes.
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This affects the cholinergic neurotransmission pathway, which plays a crucial role in memory and cognition. The enhanced cholinergic transmission could potentially alleviate symptoms of diseases characterized by a decline in these functions, such as Alzheimer’s disease.
Pharmacokinetics
The compound’s inhibitory activity against ache, as indicated by an ic50 value of 007 μM for the most potent compound, suggests that it may have good bioavailability.
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic derivative that combines the structural features of indole and oxadiazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H18N4O2 |
| Molecular Weight | 314.35 g/mol |
| CAS Number | Not specified in the sources |
The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole and indole scaffolds are known to exhibit:
- Anticancer Activity : Compounds containing oxadiazole rings have been reported to show significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated potential as anticancer agents due to their ability to induce apoptosis in tumor cells .
- Antimicrobial Properties : The presence of the indole moiety has been linked to antimicrobial activity against a range of pathogens. Indole derivatives often exhibit effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the effectiveness of 1,3,4-oxadiazole derivatives in cancer treatment. For example:
- Study Findings : A review indicated that oxadiazole derivatives exhibit a broad spectrum of biological activities, including significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Case Study : A specific study assessed the antimicrobial efficacy of similar oxadiazole-containing compounds, revealing that they possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
A comparative analysis with other compounds featuring similar structural motifs reveals distinct biological properties:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide exhibit promising anticancer properties. For example:
- Studies have shown that derivatives of oxadiazole have moderate cytotoxic effects against various cancer cell lines. A notable study demonstrated that specific oxadiazole derivatives reduced cell viability significantly in colon carcinoma cells (HCT116) at concentrations around 50 μg/mL .
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
Mechanism of Action
The mechanism involves the inhibition of tyrosine kinases, which are crucial for cell signaling pathways related to proliferation and survival. This inhibition can lead to apoptosis in malignant cells .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial efficacy. The oxadiazole ring contributes to its ability to inhibit bacterial and fungal growth, making it a candidate for new antibiotic formulations .
Material Science
In addition to its biological applications, this compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The unique combination of the indole and oxadiazole rings enhances its performance in these applications due to improved charge transport characteristics .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Studies : Research by Abdelrehim et al. highlighted that oxadiazole derivatives exhibit significant cytotoxicity against cancer cell lines. This study emphasizes the potential of such compounds in developing effective cancer therapies .
- Antimicrobial Research : Investigations into the antimicrobial properties of oxadiazoles have shown promising results against various pathogens, indicating their potential as new antibiotics .
- Material Science Applications : The compound's application in organic electronics has been supported by studies demonstrating its effectiveness as a semiconductor material due to its favorable electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The table below compares the target compound with structurally similar molecules, emphasizing key structural differences and biological activities:
Key Observations:
- Core Heterocycle Influence : Indole-based compounds (e.g., target compound and derivatives) are associated with anticancer activity, while benzofuran-oxadiazole hybrids () show antimicrobial effects. The indole nucleus may enhance DNA intercalation or kinase inhibition .
- The 3-methoxyphenyl group may enhance metabolic stability relative to electron-withdrawing substituents like 3-chlorophenyl .
- Thiadiazole vs. Oxadiazole : Substitution of oxadiazole with thiadiazole () alters electronic properties, which could affect binding to biological targets like enzymes or receptors.
Pharmacokinetic and Stability Considerations
- The 3-methoxyphenyl group in the target compound may reduce oxidative metabolism compared to unsubstituted phenyl groups, as seen in , where methoxy groups improved water solubility and metabolic stability .
- Ethyl-substituted oxadiazoles (target compound) likely exhibit moderate logP values, enhancing membrane permeability relative to polar trimethoxyphenyl derivatives () .
Research Findings and Implications
- Anticancer Potential: Indole-oxadiazole hybrids (e.g., ) inhibit cancer cell proliferation via tubulin destabilization or topoisomerase inhibition. The target compound’s indole core positions it as a candidate for similar mechanisms .
- hydroxy-oxo-dihydroindole) in bioactivity .
Q & A
Q. Key Conditions :
- Temperature control (60–80°C for coupling; room temperature for acyl substitution).
- Moisture-free environments to prevent hydrolysis of intermediates.
- Catalytic Pd/C for hydrogenation steps in indole functionalization .
[Basic] Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?
Q. Primary Methods :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., indole C-2 linkage, oxadiazole ethyl group, and methoxyphenyl acetamide) .
- Expected Signals:
- Indole H-1 proton at δ 7.2–7.5 ppm (singlet).
- Oxadiazole ethyl group at δ 1.3–1.5 ppm (triplet, CH) and δ 2.6–2.8 ppm (quartet, CH).
- Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H] ~422.18 g/mol) .
- HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water gradient) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region .
[Advanced] How can researchers optimize reaction yields when encountering contradictory data in oxadiazole-indole coupling?
Contradiction Example : Reported yields vary from 40% to 75% for similar oxadiazole-indole couplings .
Resolution Strategies :
DOE (Design of Experiments) : Systematically vary:
- Solvent polarity (DMF vs. THF).
- Coupling agent (DCC vs. EDC/HOBt).
- Reaction time (4–24 hours).
Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and identify side products (e.g., oxadiazole hydrolysis) .
Post-Reaction Quenching : Add ice-cold water to precipitate intermediates, minimizing degradation .
Case Study : Switching from DMF to THF increased yield from 50% to 68% by reducing oxadiazole ring-opening side reactions .
[Advanced] What experimental strategies elucidate the structure-activity relationship (SAR) of its bioactivity?
Q. Methodological Framework :
Analog Synthesis :
- Vary substituents (e.g., replace 3-methoxyphenyl with 4-fluorophenyl) to assess electronic effects on target binding .
- Modify the oxadiazole ethyl group to isopropyl for steric effect studies .
In Vitro Assays :
- Enzyme inhibition (e.g., COX-2 or HDAC) using fluorogenic substrates .
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
Computational Docking :
- Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with target proteins .
Key Finding : The 3-methoxyphenyl group enhances solubility without compromising binding affinity, as shown in COX-2 inhibition studies (IC = 1.2 µM vs. 2.8 µM for non-methoxy analogs) .
[Advanced] How to resolve discrepancies in reported biological activities of structurally similar analogs?
Q. Root Causes :
- Purity variations (e.g., residual solvents affecting assay results).
- Assay conditions (e.g., serum-free vs. serum-containing media).
Q. Resolution Workflow :
Reproducibility Checks :
- Re-synthesize disputed analogs using reported protocols .
- Characterize purity via HPLC and elemental analysis.
Standardized Assays :
- Use identical cell lines (e.g., HT-29 for anticancer studies) and positive controls (e.g., doxorubicin) .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Example : A 2024 study attributed inconsistent antiproliferative activity (GI 5–20 µM) to variations in serum albumin binding, resolved by normalizing data to protein-free conditions .
[Advanced] How to design experiments investigating metabolic stability and toxicity?
Q. Methodology :
Metabolic Stability :
- In Vitro : Liver microsomal assays (human or rat) with LC-MS/MS metabolite profiling .
- Key Parameters : Half-life (t) and intrinsic clearance (Cl) .
Toxicity Screening :
- Acute Toxicity : Zebrafish embryo model (LC determination) .
- Genotoxicity : Ames test (TA98 strain) for mutagenicity .
ADME Modeling : Use software like GastroPlus to predict bioavailability and tissue distribution .
Critical Insight : The ethyl-oxadiazole moiety shows rapid glucuronidation in microsomes (t = 12 min), suggesting prodrug strategies for improved stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
